molecular formula C5H9F2N B2633576 (R)-3-(Difluoromethyl)pyrrolidine CAS No. 1444103-50-7

(R)-3-(Difluoromethyl)pyrrolidine

Cat. No.: B2633576
CAS No.: 1444103-50-7
M. Wt: 121.131
InChI Key: UZOUSFRKYIBWJB-SCSAIBSYSA-N
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Description

®-3-(Difluoromethyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a difluoromethyl group at the third position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Difluoromethyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.

    Chiral Resolution: The resulting mixture of enantiomers can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods: In an industrial setting, the production of ®-3-(Difluoromethyl)pyrrolidine may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: ®-3-(Difluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon or sodium borohydride in the presence of suitable solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

®-3-(Difluoromethyl)pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

    Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-(Difluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it is incorporated into.

Comparison with Similar Compounds

    (S)-3-(Difluoromethyl)pyrrolidine: The enantiomer of ®-3-(Difluoromethyl)pyrrolidine, differing in its spatial configuration.

    3-(Trifluoromethyl)pyrrolidine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.

    3-(Fluoromethyl)pyrrolidine: A related compound with a single fluorine atom in the methyl group.

Uniqueness: ®-3-(Difluoromethyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the difluoromethyl group, which can significantly influence its pharmacological properties and reactivity compared to its analogs.

Properties

IUPAC Name

(3R)-3-(difluoromethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOUSFRKYIBWJB-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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